Acetamidine hydrochloride

説明

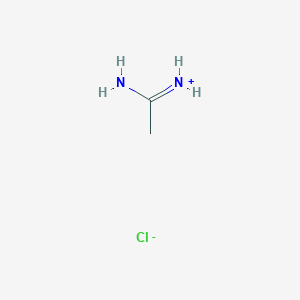

Structure

3D Structure of Parent

特性

IUPAC Name |

ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQOBLXWLRDEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-37-3 (Parent) | |

| Record name | Acetamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059564 | |

| Record name | Acetamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-42-5 | |

| Record name | Ethanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidamide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2026K4JCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetamidine Hydrochloride: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamidine (B91507) hydrochloride (CAS No. 124-42-5) is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the formation of heterocyclic compounds vital to the pharmaceutical and agrochemical industries.[1][2] As the hydrochloride salt of acetamidine, it serves as a stable and reactive building block for constructing complex molecular architectures.[2] This document provides an in-depth guide to the physical, chemical, and spectroscopic properties of Acetamidine hydrochloride. It includes summarized data tables, detailed experimental protocols for its synthesis and purification, and graphical representations of its core reactivity and preparation pathways to support its effective use in research and development.

Physical Properties

This compound is a white to cream-colored, hygroscopic crystalline solid.[2][3][4][5] It often appears as colorless prisms and is known to be somewhat deliquescent, necessitating storage in a dry, airtight environment.[6][7][8]

Table 1: Physical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₂H₇ClN₂ | [4][5][6][9][10] |

| Molecular Weight | 94.54 g/mol | [1][4][5][6][9] |

| Appearance | White to cream crystalline powder or colorless prisms.[1][4][5][11] | [1][4][5][11] |

| Melting Point | 164–174 °C (Reported ranges vary) | [3][4][6][9][11][12] |

| Boiling Point | Decomposes upon heating. | [3][11] |

| pKa | 12.1 (for the conjugate acid, acetamidinium (B1228376) ion) | [6] |

| Sensitivity | Hygroscopic and somewhat deliquescent. | [3][4][7] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Citations |

| Water | Soluble (11 g/100 mL at 20 °C); also reported as freely soluble (1 g/mL). | [3][4][9][13] |

| Alcohols (Ethanol, Methanol) | Soluble. | [3][6] |

| Acetone | Insoluble (one source reports soluble). | [3][6][13] |

| Chloroform | Insoluble. | [3] |

| Diethyl Ether | Insoluble / Practically insoluble. | [3][6] |

| Ethyl Acetate | Insoluble. | [3] |

| Toluene | Insoluble. | [3] |

Chemical Properties and Reactivity

The chemical utility of this compound stems from the reactivity of the amidine functional group. It serves as a precursor to the free base, acetamidine, and is a key reactant in cyclization reactions.

Key Reactions:

-

Reaction with Strong Bases: Treatment with a strong base, such as potassium hydroxide (B78521) (KOH), deprotonates the acetamidinium ion to yield the free base, acetamidine.[14]

-

Hydrolysis: In aqueous solutions, particularly upon heating, it undergoes hydrolysis to produce acetic acid and ammonia (B1221849) (or ammonium (B1175870) chloride).[3][6][14]

-

Thermal Decomposition: When heated in the absence of water (dry), it decomposes to form acetonitrile (B52724) and ammonium chloride.[3][14]

-

Heterocyclic Synthesis: It is a foundational reagent for synthesizing various heterocycles. For instance, it reacts with malononitrile (B47326) to form pyrimidines and is used in the synthesis of imidazoles and triazines.[3][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. 124-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound [drugfuture.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound(124-42-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Acetamidine, hydrochloride [webbook.nist.gov]

- 11. haihangchem.com [haihangchem.com]

- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. This compound [chemister.ru]

- 14. This compound - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of Acetamidine Hydrochloride via the Pinner Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the Pinner reaction for the synthesis of acetamidine (B91507) hydrochloride, a valuable precursor in the development of various pharmaceuticals and heterocyclic compounds. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents key quantitative data to facilitate reproducible and optimized synthesis in a laboratory setting.

Introduction

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and reliable method for converting nitriles into valuable intermediates such as imino esters (Pinner salts), esters, and amidines.[1][2][3] The synthesis of acetamidine hydrochloride from acetonitrile (B52724) is a prime example of this reaction's utility, proceeding through an alkyl imidate salt intermediate which is subsequently treated with ammonia (B1221849).[4] Acetamidine and its derivatives are crucial building blocks in the synthesis of various biologically active molecules, including imidazoles, pyrimidines, and triazines.[4][5] This guide will focus on the core principles and practical application of the Pinner reaction for the specific synthesis of this compound.

The Pinner Reaction Mechanism

The Pinner reaction for the synthesis of this compound is a two-step process. The first step involves the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride to form an imino ester salt, also known as a Pinner salt (in this case, ethyl acetimidate hydrochloride).[1][3] The second step is the subsequent ammonolysis of the Pinner salt to yield the final product, this compound, and a byproduct of ammonium (B1175870) chloride.[6]

The reaction mechanism can be visualized as follows:

Quantitative Data Summary

The following table summarizes key quantitative data extracted from various experimental protocols for the synthesis of acetamidine and benzamidine (B55565) hydrochlorides via the Pinner reaction. This allows for a comparative analysis of reaction conditions and reported yields.

| Product | Starting Nitrile | Alcohol | Key Reagents | Reaction Time | Temperature | Yield | Reference |

| Acetamidine HCl | Acetonitrile | Ethanol | Anhydrous HCl, Anhydrous NH₃ in Ethanol | Several hours for HCl addition, 24-48h for ammonolysis | 0-5 °C (HCl addition), RT (ammonolysis) | 80-91% | [7] |

| Acetamidine HCl | Acetonitrile | Methanol | Anhydrous HCl, Gaseous NH₃ in Methanol | 3h for HCl addition, 5h hold | -2 to +3 °C (HCl addition), 0-35 °C (ammonolysis) | >91% | [8] |

| Benzamidine HCl | Benzonitrile | Ethanol | Anhydrous HCl, Anhydrous NH₃ in Ethanol | 48h (HCl addition), 24h shaking + 48h standing (ammonolysis) | Cooled (HCl addition) | 80-95% | [7] |

| Generic Amidine | Generic Nitrile | Ethanol | Ethanolic HCl (36% w/w), Gaseous NH₃ | 6h (HCl addition), 10h (ammonolysis) | 40 °C (HCl addition), 0-5 °C then 30 °C (ammonolysis) | 97% | [1] |

Note: Yields can be highly dependent on the strict adherence to anhydrous conditions and the purity of reagents.

Detailed Experimental Protocols

The following protocols are composites derived from established procedures, emphasizing the critical steps for successful synthesis.[6][7]

Preparation of Ethyl Acetimidate Hydrochloride (Pinner Salt)

Materials:

-

Anhydrous Acetonitrile

-

Absolute Ethanol

-

Anhydrous Hydrogen Chloride Gas

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Drying tube (e.g., with calcium chloride)

-

Ice-salt bath

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

-

In the round-bottom flask, prepare a solution of anhydrous acetonitrile and a slight molar excess of absolute ethanol.

-

Cool the flask to 0-5 °C using an ice-salt bath.

-

Begin stirring the solution and bubble anhydrous hydrogen chloride gas through the mixture via the gas inlet tube. An anti-suckback system is recommended.[6]

-

Continue the introduction of HCl for several hours. The Pinner salt, ethyl acetimidate hydrochloride, will begin to precipitate as a white solid.[6]

-

Once the reaction is complete (indicated by the cessation of HCl absorption or the formation of a thick crystalline mass), stop the HCl flow.

-

The resulting solid cake of the imido ether hydrochloride can be crushed in a dry mortar if necessary to ensure complete reaction in the next step.[7]

Ammonolysis to this compound

Materials:

-

Ethyl Acetimidate Hydrochloride (from previous step)

-

Anhydrous solution of Ammonia in Absolute Ethanol (typically 8-10%)

Equipment:

-

Reaction flask with a mechanical stirrer

-

Addition funnel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Transfer the Pinner salt to a dry reaction flask.

-

Slowly add the anhydrous ethanolic ammonia solution to the stirred Pinner salt. An excess of ammonia is typically used.

-

As the ammonia solution is added, the Pinner salt will gradually dissolve, and ammonium chloride will precipitate out as a white solid.[6]

-

Continue stirring the mixture for 24-48 hours at room temperature to ensure the completion of the reaction.[7]

-

After the reaction period, filter the mixture to remove the precipitated ammonium chloride.

-

The filtrate, containing the dissolved this compound, is then carefully concentrated. This can be achieved by slow evaporation in the open air or by gentle heating to drive off the ethanol.[6][7]

-

Upon cooling, this compound will crystallize, often as long, colorless prisms.[6]

-

Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and dry in a desiccator over a suitable drying agent like concentrated sulfuric acid.[6]

Experimental Workflow Visualization

The overall experimental workflow for the synthesis of this compound can be summarized in the following diagram:

References

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. synarchive.com [synarchive.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. RU2394811C2 - Method of producing this compound - Google Patents [patents.google.com]

Unveiling the Precision of Acetamidine Derivatives in Enzyme Inhibition: A Technical Guide

For Immediate Release

[City, State] – In the intricate world of drug discovery and development, the quest for potent and selective enzyme inhibitors is paramount. Acetamidine (B91507) derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This technical guide provides an in-depth exploration of the mechanism of action of acetamidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Core Mechanisms of Enzyme Inhibition by Acetamidine Derivatives

Acetamidine derivatives employ a variety of mechanisms to inhibit enzyme function, primarily by interacting with the enzyme's active site or allosteric sites. Their efficacy is largely attributed to the presence of the acetamidine moiety, which can participate in crucial binding interactions. Molecular docking studies have revealed that these derivatives often act as competitive or mixed-type inhibitors.

A key aspect of their inhibitory action lies in the ability of the acetamidine group to mimic the natural substrates of enzymes. For instance, in the case of nitric oxide synthase (NOS), the guanidine-like structure of certain acetamidine derivatives allows them to compete with the natural substrate, L-arginine, for binding to the active site.[1] This competitive inhibition is a common theme across various enzymes targeted by this class of compounds.

Furthermore, the structural versatility of acetamidine derivatives allows for modifications that enhance their binding affinity and selectivity. The addition of various functional groups to the core acetamidine scaffold can lead to interactions with specific amino acid residues within the enzyme's binding pocket, thereby influencing the potency and selectivity of inhibition.

Key Enzyme Targets and Quantitative Inhibition Data

Acetamidine derivatives have been shown to inhibit a diverse array of enzymes implicated in various disease pathways. The following tables summarize the quantitative data for the inhibition of several key enzymes by representative acetamidine derivatives.

Cyclooxygenase-2 (COX-2)

COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[2] Selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.

| Compound Class | Specific Derivative | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound (IC50, µM) |

| Acetamide (B32628) Derivative | 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 0.29 | 67.24 | Celecoxib (0.42) |

| Acetamide Derivative | Modified Indomethacin Amide | Low nM range | High | Not specified |

Table 1: COX-2 Inhibitory Activity of Acetamidine Derivatives.[2]

Nitric Oxide Synthase (NOS)

Nitric oxide synthase has three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Selective inhibition of iNOS is a therapeutic strategy for various inflammatory conditions.

| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | eNOS/iNOS Selectivity Ratio |

| Compound 10 | 0.428 | >1000 | >2300 |

| Compound 14 | 0.165 | 90.8 | 550 |

Table 2: In vitro NOS inhibitory activities of selected acetamidine derivatives.[1]

Urease

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori.

| Compound Conjugate | Inhibition Type | IC50 (µM) |

| Diclofenac + Sulfanilamide (4) | Competitive | 3.59 ± 0.07 |

| Diclofenac + Sulfacetamide (10) | Competitive | 5.49 ± 0.34 |

| Mefenamic acid + Sulfanilamide (12) | Competitive | 7.92 ± 0.27 |

| Mefenamic acid + Sulfamethoxazole (17) | Competitive | 8.35 ± 0.26 |

| Diclofenac + Sulfathiazole (6) | Mixed | 16.19 ± 0.21 |

| Diclofenac + Sulfamerazine (8) | Mixed | 9.50 ± 0.28 |

| Diclofenac + Sulfaguanidine (11) | Mixed | 4.35 ± 0.23 |

| Mefenamic acid + Sulfisoxazole (13) | Mixed | 15.86 ± 0.25 |

| Mefenamic acid + Sulfathiazole (14) | Mixed | 14.80 ± 0.27 |

| Mefenamic acid + Sulfadiazine (15) | Mixed | 7.92 ± 0.27 |

Table 3: Urease inhibitory activity of benzamide-acetamide pharmacophore-containing sulfonamides.[3][4]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

AChE and BChE are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a therapeutic approach for Alzheimer's disease.

| Compound Class | Target Enzyme | Ki (nM) |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | AChE | 20.58 ± 0.35 to 53.11 ± 1.02 |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | BChE | 21.84 ± 0.40 to 54.41 ± 1.05 |

Table 4: Cholinesterase inhibitory activity of acetamide derivatives.[5]

Experimental Protocols for Enzyme Inhibition Assays

Detailed and standardized experimental protocols are crucial for the accurate assessment of enzyme inhibition. The following sections outline the methodologies for key enzyme assays.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

NaOH

-

COX-2, Human Recombinant

-

Test Inhibitor (Acetamidine derivative)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute COX-2 enzyme with sterile ddH2O. Keep on ice.

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of Arachidonic Acid by diluting the stock with NaOH and then with purified water.

-

-

Assay Protocol:

-

To a 96-well plate, add the test inhibitor at various concentrations.

-

Add COX Assay Buffer to all wells.

-

Add the reconstituted COX-2 enzyme to all wells except the blank.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the Reaction Mix to each well.

-

Initiate the reaction by adding the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

-

-

Detection:

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

Nitric Oxide Synthase (NOS) Inhibition Assay (Radiometric Method)

This assay measures the conversion of [³H]L-arginine to [³H]L-citrulline to determine NOS activity.[1]

Materials:

-

Purified iNOS or eNOS enzyme

-

[³H]L-arginine

-

L-arginine (unlabeled)

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Buffer solution (e.g., HEPES)

-

Test Inhibitor (Acetamidine derivative)

-

Dowex AG 50WX-8 resin

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing buffer, NADPH, BH4, and a mixture of [³H]L-arginine and unlabeled L-arginine.

-

-

Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of the test inhibitor for a specified time.

-

Initiate the reaction by adding the reaction mixture to the enzyme-inhibitor solution.

-

Incubate the reaction at 37°C for a defined period.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [³H]L-citrulline from unreacted [³H]L-arginine.

-

-

Quantification:

-

Elute the [³H]L-citrulline from the column.

-

Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]L-citrulline produced.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia (B1221849) produced from the enzymatic breakdown of urea.

Materials:

-

Urease enzyme solution

-

Urea substrate solution

-

Phosphate (B84403) buffer (pH 7.4)

-

Test Inhibitor (Acetamidine derivative)

-

Phenol (B47542) reagent

-

Alkali reagent (containing sodium hypochlorite (B82951) and sodium hydroxide)

-

Sodium nitroprusside (catalyst)

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the test inhibitor at various concentrations.

-

Add the urease enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the urea substrate solution to all wells.

-

Incubate at 37°C for 15 minutes.

-

-

Color Development:

-

Add the phenol reagent followed by the alkali reagent to each well to stop the reaction and initiate color development.

-

Incubate for a specified time to allow for the formation of the indophenol (B113434) blue color.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100.

-

Determine the IC50 value.[7]

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with DTNB (Ellman's reagent) to produce a yellow-colored product.[8][9]

Materials:

-

AChE enzyme solution

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test Inhibitor (Acetamidine derivative)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of ATCI and DTNB in the phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.

-

Add the AChE enzyme solution and incubate for a specified period (e.g., 10 minutes at 25°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm kinetically for a set period.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percentage of inhibition and calculate the IC50 or Ki value.

-

Visualizing the Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways, experimental procedures, and logical relationships.

References

- 1. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

Understanding the Hygroscopic Nature of Acetamidine Hydrochloride in Storage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamidine hydrochloride is a versatile reagent in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds. However, its inherent hygroscopicity presents significant challenges in its storage, handling, and application, potentially impacting its stability, purity, and reactivity. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, offering insights into its interaction with atmospheric moisture, subsequent degradation pathways, and recommended best practices for its storage and handling to ensure its integrity for research and drug development purposes.

Introduction

This compound (CH₃C(NH)NH₂·HCl) is a white, crystalline solid that is highly soluble in water and alcohols.[1][2] Its utility as a precursor in the synthesis of various pharmaceuticals and other organic compounds is well-established. A critical physicochemical property of this compound is its hygroscopicity, the tendency to absorb moisture from the surrounding environment.[1] This absorption of water can lead to physical changes, such as deliquescence, and more importantly, chemical degradation through hydrolysis, compromising the quality and efficacy of the compound.[1][3] Understanding and mitigating the effects of moisture are therefore paramount for any professional working with this reagent.

Physicochemical Properties and Hygroscopicity

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₇ClN₂ | [1] |

| Molecular Weight | 94.54 g/mol | [1] |

| Appearance | White to cream crystalline powder | [2] |

| Solubility | Soluble in water and alcohols | [1] |

| Hygroscopicity | Hygroscopic | [1][2] |

The interaction with water is not merely a physical absorption but can initiate chemical degradation, as detailed in the following section.

Degradation Pathways Induced by Moisture

The primary degradation pathway for this compound in the presence of moisture is hydrolysis. In an aqueous solution or when sufficient moisture is absorbed, it breaks down into acetic acid and ammonia.[1] This chemical change is irreversible and results in the loss of the desired starting material.

Furthermore, when heated in a dry state, this compound decomposes to acetonitrile (B52724) and ammonium (B1175870) chloride.[1] While this is a thermal degradation pathway, the presence of absorbed moisture can potentially influence the onset and rate of this decomposition.

Experimental Protocols for Hygroscopicity Assessment

To quantify the hygroscopic nature of a substance like this compound, a standardized experimental approach is crucial. Dynamic Vapor Sorption (DVS) is a widely accepted and powerful technique for this purpose.[4][5][6]

Principle of Dynamic Vapor Sorption (DVS)

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[5][6] The resulting data is used to generate a moisture sorption isotherm, which plots the equilibrium moisture content of the sample as a function of RH.[6]

Generalized DVS Experimental Protocol

While a specific protocol for this compound is not publicly available, a general procedure for a pharmaceutical solid can be adapted.

Objective: To determine the moisture sorption and desorption characteristics of this compound.

Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.

Procedure:

-

Sample Preparation: A pre-weighed, representative sample of this compound (typically 5-15 mg) is placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried to a constant weight under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) to establish a baseline dry mass.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a pre-defined threshold).[7]

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the corresponding RH to generate the sorption and desorption isotherms.

Data Presentation and Interpretation

The primary output of a DVS experiment is the moisture sorption isotherm. The shape of this isotherm provides valuable information about the mechanism of water uptake.

Table 2: Hypothetical Moisture Sorption Data for this compound at 25 °C

| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |

| 0 | 0.0 | 0.0 |

| 10 | 0.1 | 0.2 |

| 20 | 0.3 | 0.5 |

| 30 | 0.6 | 0.9 |

| 40 | 1.2 | 1.8 |

| 50 | 2.5 | 3.5 |

| 60 | 5.0 | 6.8 |

| 70 | 9.8 | 12.5 |

| 80 | 18.2 | 22.0 |

| 90 | 35.0 | 40.0 |

Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive characterization.

The difference between the sorption and desorption curves is known as hysteresis, which can indicate changes in the material's structure or the presence of capillary condensation.

Storage and Handling Recommendations

Given the hygroscopic and moisture-sensitive nature of this compound, strict storage and handling protocols are essential to maintain its quality.

-

Storage Conditions:

-

Store in a tightly sealed, airtight container.[1]

-

Keep in a cool, dry, and well-ventilated area.

-

The use of a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) is highly recommended.[1]

-

Protect from direct sunlight and heat sources.

-

-

Handling Procedures:

-

Minimize exposure to the atmosphere during weighing and transfer.

-

Work in a low-humidity environment, such as a glove box or a room with controlled humidity, whenever possible.

-

Use dry glassware and equipment.

-

Reseal containers promptly and securely after use.

-

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed to ensure its stability and reliability in research and development settings. The absorption of atmospheric moisture can lead to hydrolytic degradation, altering the chemical identity of the compound. By implementing rigorous storage and handling protocols, and by understanding the principles of moisture interaction through techniques like Dynamic Vapor Sorption, researchers can effectively mitigate the risks associated with hygroscopicity. This proactive approach is essential for maintaining the integrity of this compound and ensuring the validity and reproducibility of experimental outcomes.

References

Acetamidine Hydrochloride (CAS No. 124-42-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamidine (B91507) hydrochloride, with the CAS number 124-42-5, is a versatile and highly reactive organic compound. It serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3] This technical guide provides an in-depth overview of the identification, properties, and key applications of acetamidine hydrochloride, with a focus on its role in organic synthesis and its potential implications in cell signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate its practical application in a research and development setting.

Identification and Physicochemical Properties

This compound is the hydrochloride salt of acetamidine, one of the simplest amidines.[4] It is a white to cream-colored crystalline powder.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 124-42-5 | [1] |

| Molecular Formula | C₂H₆N₂·HCl | [1] |

| Molecular Weight | 94.54 g/mol | [1][4] |

| Appearance | White to cream crystalline powder | [1] |

| Melting Point | 160 - 170 °C | [1] |

| Solubility | Soluble in water and alcohol | [4] |

| Purity | ≥ 95% | [5][6] |

| Hygroscopicity | Hygroscopic solid | [4] |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.[7] It is irritating to the eyes, respiratory system, and skin.[7][8]

| Hazard Statement | GHS Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[8][9] A dust mask (type N95 or equivalent) is recommended.[5]

-

Handling: Use in a well-ventilated area. Avoid breathing dust.[8][10] Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke when using this product.[7]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[9] Store locked up.[8] It is hygroscopic and should be protected from moisture.[9]

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrimidines, imidazoles, and triazines.[4] This versatility stems from the reactive amidine functional group.

Synthesis of Pyrimidine (B1678525) Derivatives

This compound can be condensed with 1,3-dicarbonyl compounds to form substituted pyrimidines, which are core structures in many biologically active molecules, including vitamin B1.[2][11]

This protocol describes the synthesis of 2,4-dimethyl-6-hydroxypyrimidine (B146697) from this compound and ethyl acetoacetate (B1235776).

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol (B145695) under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction with Ethyl Acetoacetate: To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature with stirring.

-

Addition of this compound: In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. Add this solution to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in hot water.

-

Precipitation: Acidify the aqueous solution with glacial acetic acid to a pH of approximately 5-6. The product will precipitate out of the solution upon cooling.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol or water to yield pure 2,4-dimethyl-6-hydroxypyrimidine.

Synthesis of Imidazole (B134444) Derivatives

Substituted imidazoles, important motifs in many pharmaceuticals, can be synthesized using this compound as a source of the amidine fragment.

This protocol outlines a general procedure for the synthesis of a 2-substituted imidazole from an α-haloketone and this compound.

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone) (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of this compound: Add this compound (1.2 equivalents) to the solution.

-

Base Addition: Add a base, such as sodium bicarbonate or triethylamine (B128534) (2.5 equivalents), to neutralize the hydrochloride and facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

-

Extraction: Partition the residue between ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-substituted imidazole.

Synthesis of Triazine Derivatives

This compound is also a key reactant in the synthesis of 1,3,5-triazine (B166579) derivatives through condensation with various reagents.

This protocol describes a general method for the synthesis of a triazine derivative from this compound and a β-dicarbonyl compound.

-

Reaction Mixture: In a sealed tube, combine this compound (1 equivalent), a 1,3-dicarbonyl compound (e.g., dimethyl malonate) (1 equivalent), and a base such as sodium methoxide (B1231860) (2 equivalents) in methanol.

-

Heating: Heat the mixture in the sealed tube at 100-120 °C for 12-24 hours.

-

Cooling and Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter it and wash with cold methanol. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purification: Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure triazine derivative.

Role in Drug Development and Signaling Pathways

Derivatives of acetamidine have been investigated for their potential biological activities. Notably, some studies have explored their role as modulators of intracellular signaling pathways, such as the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and metabolism. Aberrant signaling in this pathway is implicated in various diseases, including cancer.

Experimental Workflow: Investigating the Effect of an Acetamidine Derivative on the PI3K/Akt Pathway

The following workflow outlines the key steps to assess the impact of a synthesized acetamidine derivative on the PI3K/Akt signaling cascade in a cancer cell line using Western blotting.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7) in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of the acetamidine derivative for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), total Akt) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control to determine the relative change in protein phosphorylation upon treatment.

-

PI3K/Akt Signaling Pathway

The diagram below illustrates a simplified PI3K/Akt signaling pathway, highlighting key components that are often analyzed to assess pathway activation. An acetamidine derivative with inhibitory activity would be expected to reduce the phosphorylation of Akt and its downstream targets.

Conclusion

This compound (CAS No. 124-42-5) is a cornerstone reagent for the synthesis of nitrogen-containing heterocycles, with broad applications in pharmaceutical and chemical research. Its straightforward application in forming pyrimidines, imidazoles, and triazines makes it an invaluable tool for medicinal chemists. Furthermore, the potential for its derivatives to modulate critical cellular signaling pathways, such as the PI3K/Akt pathway, underscores its importance in the ongoing search for novel therapeutic agents. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Acetamidine Hydrochloride in the Synthesis of Nitrogen-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamidine (B91507) hydrochloride (CH₃C(NH)NH₂·HCl) is a versatile and fundamental reagent in organic synthesis, serving as a critical building block for a wide array of nitrogen-containing compounds.[1][2] Its utility is particularly pronounced in the construction of heterocyclic systems, which form the core scaffolds of numerous pharmaceuticals, agrochemicals, and materials.[1][3] This technical guide provides a comprehensive overview of the role of acetamidine hydrochloride in the synthesis of key nitrogenous heterocycles, namely pyrimidines, imidazoles, and triazines. It details experimental protocols, presents quantitative data for key reactions, and illustrates the underlying reaction mechanisms.

Core Applications of this compound in Heterocyclic Synthesis

This compound is primarily utilized as a binucleophilic "N-C-N" synthon. The presence of two nitrogen atoms allows it to readily participate in cyclocondensation reactions with various electrophilic partners. The most common applications involve reactions with 1,3-dicarbonyl compounds, α-haloketones, and other synthons to yield substituted pyrimidines, imidazoles, and triazines, respectively.[2][4][5]

Synthesis of Pyrimidines

The synthesis of the pyrimidine (B1678525) ring is one of the most well-established applications of this compound.[4][6] The classical Pinner synthesis and its variations involve the condensation of acetamidine with a 1,3-dielectrophile, such as a β-dicarbonyl compound, β-ketoester, or an α,β-unsaturated ketone.[6][7]

Reaction with β-Dicarbonyl Compounds (e.g., Acetylacetone)

The reaction of this compound with a β-diketone like acetylacetone (B45752) is a straightforward and high-yielding method to produce 2-substituted-4,6-dimethylpyrimidines.

Experimental Protocol: Synthesis of 4-amino-2,6-dimethylpyrimidine

A mixture of guanidine (B92328) hydrochloride (which can be conceptually substituted with this compound for the synthesis of 2-methyl pyrimidines), a corresponding β-diketone compound (e.g., acetylacetone), and a base like sodium carbonate are reacted in an aqueous medium.[8]

-

Reaction: Guanidine hydrochloride (0.052 mol), acetylacetone (0.052 mol), and sodium carbonate (0.052 mol) are placed in water (15 mL).

-

Conditions: The reaction vessel is placed in a hot water bath at 60°C and exposed to ultrasonic waves for 30 minutes.

-

Work-up: The solid product obtained at the end of the reaction is treated with a small quantity of water and filtered.

-

Yield: 75%[8]

Reaction with β-Ketoesters (e.g., Ethyl Acetoacetate)

The condensation of this compound with β-ketoesters provides access to pyrimidinone derivatives. This reaction is a cornerstone of the Pinner pyrimidine synthesis.[9]

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

Under an ice bath, sodium methoxide (B1231860), dimethyl malonate, and this compound are added to methanol (B129727). The reaction is then warmed and stirred, followed by workup to yield the product.[10][11]

-

Reaction: To 150 mL of methanol under an ice bath, 18.4 g (0.34 mol) of sodium methoxide is added with stirring. After dissolution, 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of this compound are added.

-

Conditions: The ice bath is removed, and the reaction is warmed to 18-25 °C and reacted for 4 hours.

-

Work-up: Methanol is removed by distillation under reduced pressure. The residue is dissolved in 50 mL of water, and the pH is adjusted to 1-2 with 4M HCl. The mixture is stirred at 0 °C for 4 hours to crystallize. The product is collected by suction filtration, washed with ice-cold water and methanol, and dried.

-

Yield: 86%[10]

Quantitative Data for Pyrimidine Synthesis

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| This compound, Acetylacetone | 2,4,6-Trimethylpyrimidine | Not specified | Not specified | N/A |

| Guanidine hydrochloride, Acetylacetone | 2-Amino-4,6-dimethylpyrimidine | Water, Na₂CO₃, 60°C, sonication, 30 min | 75% | [8] |

| This compound, Dimethyl malonate | 4,6-Dihydroxy-2-methylpyrimidine | Methanol, Sodium methoxide, 18-25°C, 4 h | 86% | [10] |

| 2-(4-fluorophenyl) this compound, Chalconated coumarin | Fluorinated coumarin–pyrimidine conjugate | DMF, 120°C, Microwave irradiation | 74-91% | [1][12] |

Mechanism of Pyrimidine Synthesis (Pinner Reaction)

The reaction proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves the initial formation of an enamine from the β-dicarbonyl compound, followed by nucleophilic attack by the amidine, cyclization, and subsequent dehydration to form the aromatic pyrimidine ring.

Synthesis of Imidazoles

This compound is a valuable reagent for the synthesis of 2-substituted imidazoles. The most common method involves the condensation of this compound with α-haloketones or their equivalents.[13][14]

Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazoles

A solution of an α-bromo ketone in THF is added to a refluxing aqueous THF solution of an amidine in the presence of a base.[4][13]

-

Reaction: A 2-L, three-necked, round-bottomed flask is charged with 500 mL of THF and 125 mL of water. Benzamidine hydrochloride monohydrate (50 g, 0.29 mol) is added, followed by the slow, portionwise addition of potassium bicarbonate (54.4 g, 0.57 mol). The mixture is vigorously heated to reflux. A solution of 4-methoxyphenacyl bromide (65.3 g, 0.29 mol) in 325 mL of THF is then added dropwise over 30 minutes while maintaining reflux.

-

Conditions: The mixture is heated at reflux for 18-20 hours.

-

Work-up: The reaction is cooled, and THF is removed under reduced pressure. Water is added, and the resulting suspension is stirred at 50-60°C for 30 minutes, then cooled. The solid product is collected by filtration, washed with water, and dried.

-

Yield: Good to excellent yields are typically obtained.[4]

Quantitative Data for Imidazole Synthesis

| Amidine Reactant | α-Halo Ketone Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Benzamidine hydrochloride | 4-Methoxyphenacyl bromide | 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | THF/H₂O, K₂CO₃, reflux, 18-20 h | >95% (purity) | [4][13] |

| This compound | Chloroacetone | 2,4-Dimethyl-1H-imidazole | THF/H₂O, K₂CO₃, reflux | Not specified | [4] |

Mechanism of Imidazole Synthesis

The synthesis of imidazoles from acetamidine and α-haloketones proceeds via an initial N-alkylation of the amidine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration.

Synthesis of Triazines

This compound can also be employed in the synthesis of 1,3,5-triazine (B166579) derivatives. These syntheses often involve the cyclotrimerization of nitriles or the reaction of amidines with other nitrogen-containing synthons. While a specific detailed protocol for the direct synthesis of triazines from this compound is less commonly documented with extensive quantitative data in readily available literature, the general principles of triazine synthesis from amidines are well-established.[15][16][17] One approach involves the reaction of amidines with alcohols in the presence of a catalyst.[15]

General Experimental Protocol Outline: Synthesis of Triazines from Amidines and Alcohols

A cost-effective and environmentally friendly one-pot synthesis of triazines can be achieved from primary alcohols and amidines using an alumina-supported platinum nanoparticle catalyst.[15]

-

Reaction: A primary alcohol and an amidine are reacted in the presence of a Pt/Al₂O₃ catalyst.

-

Mechanism: The reaction proceeds via sequential dehydrogenation of the alcohol to an aldehyde, condensation with the amidine, and subsequent cyclization and dehydration.[15]

-

Yields: Good to excellent yields (up to 93%) have been reported for this general method.[15]

Quantitative Data for Triazine Synthesis (General Amidines)

| Amidine Reactant | Alcohol Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| General Amidine | Primary Alcohol | Substituted 1,3,5-Triazine | Pt/Al₂O₃ catalyst | up to 93% | [15] |

| Amidines | N,N-dimethylethanolamine | 1,2-Dihydro-1,3,5-triazines | CuCl₂ catalyst | up to 81% | [16] |

Mechanism of Triazine Synthesis

The mechanism for triazine formation can vary depending on the reactants. One plausible pathway for the reaction of amidines involves a stepwise addition, elimination, and cyclization process. For instance, the reaction of amidines with 1,2,3-triazines or 1,2,3,5-tetrazines is proposed to proceed through an initial nucleophilic attack of the amidine, followed by nitrogen elimination and subsequent cyclization to form the 1,3,5-triazine ring.[1][2][18]

Conclusion

This compound is an indispensable reagent for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its ability to act as a versatile N-C-N synthon facilitates the efficient construction of pyrimidine, imidazole, and triazine cores, which are of paramount importance in medicinal chemistry and drug development. The methodologies presented in this guide, from classical Pinner-type reactions to modern catalytic approaches, highlight the broad utility of this compound. A thorough understanding of the reaction mechanisms and experimental parameters is crucial for researchers and scientists to effectively harness the synthetic potential of this fundamental building block in the pursuit of novel and bioactive molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjpsonline.com [wjpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of 1,2-dihydro-1,3,5-triazine derivatives via Cu(ii)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. 1,3,5-Triazine synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrolysis of Acetamidine Hydrochloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamidine (B91507) hydrochloride (CH₃C(NH)NH₂·HCl) is a valuable intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1] Its stability in aqueous solutions is a critical parameter for drug development, formulation, and manufacturing processes. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway that can impact the efficacy and safety of a final drug product. This technical guide provides a comprehensive overview of the hydrolysis of acetamidine hydrochloride, including its reaction pathway, influencing factors, and detailed experimental protocols for its kinetic analysis. Due to a lack of specific quantitative kinetic data for this compound in publicly available literature, data for the structurally similar compound acetamide (B32628) is presented as a proxy to provide insight into expected hydrolytic behavior.

The Hydrolysis Reaction of this compound

In an aqueous solution, this compound hydrolyzes to yield acetic acid and ammonium (B1175870) chloride.[2] This reaction is generally accelerated by heat. The amidine functional group is susceptible to nucleophilic attack by water, leading to the cleavage of the carbon-nitrogen double bond.

The overall reaction is as follows:

CH₃C(NH)NH₂·HCl + 2H₂O → CH₃COOH + NH₄Cl + NH₃

Under acidic conditions, the ammonia (B1221849) produced will be protonated to form an additional mole of ammonium chloride.

Below is a simplified representation of the hydrolysis pathway.

References

A Technical Guide to the Elucidation of Acetamidine Hydrochloride's Structure and Molecular Formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the analytical methodologies employed to determine the molecular formula and elucidate the chemical structure of acetamidine (B91507) hydrochloride. The guide details the experimental evidence from foundational and advanced analytical techniques, presenting quantitative data in structured tables and outlining the protocols for each method.

Molecular Formula Determination

The initial step in characterizing any chemical entity is the determination of its molecular formula. This is achieved by combining elemental analysis with molecular weight measurement, typically via mass spectrometry.

Elemental Analysis

Elemental analysis provides the empirical formula by quantifying the percentage composition of each element in the compound. For acetamidine hydrochloride, the analysis confirms the presence of carbon, hydrogen, chlorine, and nitrogen. The theoretical percentages are derived from the molecular formula C₂H₇ClN₂.[1][2][3]

Experimental Protocol: Combustion Analysis A small, precisely weighed sample of this compound is combusted in a stream of pure oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of detectors that quantify each gas. Chlorine is determined by argentometric titration or other suitable methods. The mass of each element is used to calculate its percentage composition in the original sample.

Data Presentation: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 25.41[4] |

| Hydrogen | H | 7.46[4] |

| Chlorine | Cl | 37.50[4] |

| Nitrogen | N | 29.63[4] |

Mass Spectrometry

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecular ion, providing the molecular weight of the compound. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are used to observe the cationic species (acetamidinium).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) A dilute solution of the sample is introduced into the ESI source of a mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase and guided into the mass analyzer. The analyzer measures the m/z ratio, allowing for the determination of the exact molecular weight.

Data Presentation: Molecular Weight Data for this compound

| Species | Formula | Calculated Mass (amu) | Observed m/z (Expected) |

| Acetamidinium Cation | [C₂H₇N₂]⁺ | 59.0604 | ~59.06 |

| Acetamidine HCl | C₂H₇ClN₂ | 94.54[1][4][5][6] | - |

Spectroscopic Structural Characterization

Spectroscopic methods provide detailed information about the functional groups and connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: KBr Pellet Method A small amount of the solid sample is finely ground with potassium bromide (KBr), which is transparent to IR radiation. The mixture is then pressed under high pressure to form a thin, transparent pellet. The pellet is placed in the beam of an IR spectrophotometer, and the transmittance of radiation is measured as a function of wavenumber.

Data Presentation: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3100 | N-H Stretch | Amine / Imine (NH₂, =NH) |

| 3000 - 2850 | C-H Stretch | Methyl (CH₃) |

| ~1680 - 1650 | C=N Stretch | Amidinium (C=N⁺) |

| ~1460 | C-H Bend | Methyl (CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides information about the chemical environment of ¹H (proton) and ¹³C nuclei, revealing the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and placed in a strong, uniform magnetic field. The sample is irradiated with radiofrequency pulses, and the resulting signals emitted from the nuclei are detected. The chemical shifts (δ), signal integrations, and splitting patterns (multiplicities) are analyzed to deduce the structure.

Data Presentation: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~2.2 | Singlet | 3H | Methyl (CH₃) |

| ~8.5 - 9.5 | Broad Singlet | 4H | Amine / Imine (NH₂, =NH₂) |

Data Presentation: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~20 | Methyl Carbon (CH₃) |

| ~165 | Amidinium Carbon (C=N⁺) |

Definitive 3D Structure by X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of structure by mapping the precise three-dimensional positions of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction A suitable single crystal of this compound is grown and mounted on a goniometer. The crystal is irradiated with a focused beam of X-rays from all orientations. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined.

Data Presentation: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | C2/c | [5] |

| a | 11.673 Å | [5] |

| b | 9.862 Å | [5] |

| c | 9.601 Å | [5] |

| α | 90° | [5] |

| β | 111.71° | [5] |

| γ | 90° | [5] |

Logical Workflow for Structure Elucidation

The determination of a chemical structure is a logical process where evidence from multiple analytical techniques is pieced together to build a complete picture of the molecule.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

References

Solubility profile of Acetamidine hydrochloride in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Acetamidine (B91507) hydrochloride in water and various organic solvents. The information is intended to support research, development, and formulation activities involving this compound. All data presented is aggregated from publicly available resources and is summarized for easy reference and comparison.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical synthesis to pharmaceutical formulation. The following table summarizes the available quantitative and qualitative solubility data for Acetamidine hydrochloride.

| Solvent System | Solvent Type | Solubility | Temperature |

| Water | Polar Protic | 11 g/100 mL[1][2] | 20 °C |

| Water | Polar Protic | 1 g/mL[3][4] | Not Specified |

| Ethanol | Polar Protic | Soluble[1][5] | Not Specified |

| Methanol | Polar Protic | Soluble[1] | Not Specified |

| Acetone | Polar Aprotic | Soluble[2] / Insoluble[1][6][7] | Not Specified |

| Diethyl Ether | Nonpolar | Practically Insoluble[8] | Not Specified |

| Chloroform | Nonpolar | Insoluble[1] | Not Specified |

| Ethyl Acetate | Polar Aprotic | Insoluble[1] | Not Specified |

| Toluene | Nonpolar | Insoluble[1] | Not Specified |

Note on Acetone Solubility: There is conflicting information regarding the solubility of this compound in acetone. Some sources report it as soluble, while others state it is insoluble.[1][2][6][7] Researchers should perform their own solubility tests to confirm its behavior in this solvent for their specific application.

Experimental Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound.[9][10][11] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various solvents.

2.1. Materials

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

2.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10] The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

2.3. Data Analysis and Reporting

-

Perform the experiment in triplicate to ensure the reliability of the results.

-

Report the mean solubility value and the standard deviation.

-

Record the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical shake-flask solubility determination experiment.

Logical Relationship of this compound Solubility

This diagram provides a logical representation of the general solubility profile of this compound based on solvent polarity.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound [chemister.ru]

- 3. This compound CAS#: 124-42-5 [m.chemicalbook.com]

- 4. 124-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. This compound [drugfuture.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

Thermal Decomposition of Acetamidine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetamidine hydrochloride (CH₃C(=NH)NH₂·HCl) is a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in pharmaceutical and materials science. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and application in chemical processes, particularly those conducted at elevated temperatures. The decomposition of this compound is highly dependent on the reaction conditions, primarily the presence of water, leading to different sets of products.

Thermal Decomposition Pathways

The thermal degradation of this compound can be categorized into three primary pathways: anhydrous decomposition, hydrolysis, and combustion.

Anhydrous Thermal Decomposition

In a dry state, upon heating, this compound decomposes to produce acetonitrile (B52724) (CH₃CN) and ammonium (B1175870) chloride (NH₄Cl)[1][2]. This reaction is essentially the reverse of the Pinner reaction, which is used to synthesize amidines.

Reaction: CH₃C(=NH)NH₂·HCl(s) → CH₃CN(g) + NH₄Cl(s)

This decomposition pathway is significant in solid-state reactions or when the compound is heated in an anhydrous organic solvent.

Thermal Hydrolysis

In the presence of water, this compound undergoes hydrolysis when heated. This reaction yields acetic acid (CH₃COOH), ammonia (B1221849) (NH₃), and ammonium chloride (NH₄Cl)[1][2][3]. The hydrolysis proceeds via the nucleophilic attack of water on the imine carbon.

Reaction: CH₃C(=NH)NH₂·HCl(aq) + H₂O(l) → CH₃COOH(aq) + NH₄Cl(aq)

Combustion

In the presence of an oxidant and sufficient heat, as in a fire, this compound will undergo combustion. The hazardous decomposition products from combustion include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride gas (HCl)

These products are typical for the combustion of organic compounds containing carbon, hydrogen, nitrogen, and chlorine.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data on the thermal decomposition of this compound. To fulfill the data presentation requirement, a hypothetical table is presented below to illustrate how such data would be structured. This table is for illustrative purposes only and is based on the expected products from the known decomposition pathways.

| Decomposition Pathway | Temperature (°C) | Product | Molar Yield (%) | Analytical Method |

| Anhydrous Decomposition | > 165 | Acetonitrile | Not Reported | TGA-MS, Py-GC-MS |

| Ammonium Chloride | Not Reported | TGA, XRD | ||

| Hydrolysis | > 100 (in water) | Acetic Acid | Not Reported | HPLC, NMR |

| Ammonium Chloride | Not Reported | IC, Titration |

Note: The temperatures listed are estimates based on the melting point and general reaction conditions. Actual decomposition temperatures and product yields would need to be determined experimentally.

Experimental Protocols